molecular formula C16H14N4O2S B11175729 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]nicotinamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]nicotinamide

Cat. No.: B11175729
M. Wt: 326.4 g/mol
InChI Key: AWQBKFACXXFACA-UHFFFAOYSA-N
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Description

N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methoxyphenyl group, a thiadiazole ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.

    Formation of the Pyridine Carboxamide Moiety: The final step involves the coupling of the thiadiazole intermediate with a pyridine carboxylic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide can be compared with other similar compounds, such as:

    1,3,4-Oxadiazoles: These compounds share a similar heterocyclic structure but contain an oxygen atom instead of sulfur. They also exhibit diverse biological activities and are used in various applications.

    Thiadiazole Derivatives: Other thiadiazole derivatives with different substituents may have similar or distinct properties, depending on the nature of the substituents.

The uniqueness of N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C16H14N4O2S/c1-22-13-6-4-11(5-7-13)9-14-19-20-16(23-14)18-15(21)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H,18,20,21)

InChI Key

AWQBKFACXXFACA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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